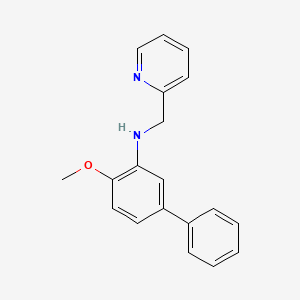
(3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring through a methanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 3-bromo-4-methylbenzoyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
(3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-bromo-4-methylphenyl)(1H-pyrazol-1-yl)methanone: Lacks the methyl group on the pyrazole ring.
(4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone: Lacks the bromine atom on the phenyl ring.
(3-bromo-phenyl)(3-methyl-1H-pyrazol-1-yl)methanone: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the bromine atom and the methyl group in (3-bromo-4-methylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone imparts unique chemical properties, such as increased reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
(3-bromo-4-methylphenyl)-(3-methylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-3-4-10(7-11(8)13)12(16)15-6-5-9(2)14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEMTMUKOXDPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=CC(=N2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5847195.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}azepane](/img/structure/B5847209.png)
![4-Chloro-2-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B5847213.png)

![2,2-dimethyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5847224.png)
![4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5847244.png)
![2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5847246.png)
![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)

![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)
![2-METHYL-N-{4-[4-(2-METHYLPROPANAMIDO)PHENOXY]PHENYL}PROPANAMIDE](/img/structure/B5847298.png)
